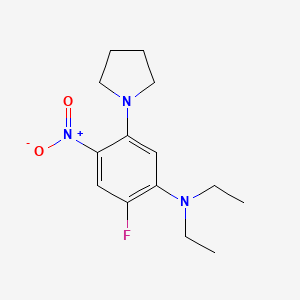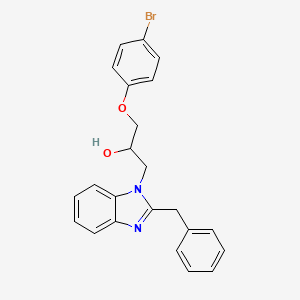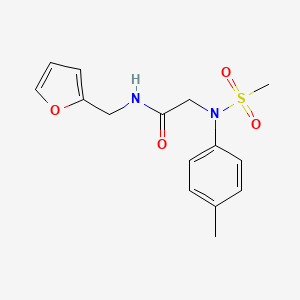![molecular formula C17H14Cl2N2O3 B3933942 (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)
(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone
Übersicht
Beschreibung
(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone, also known as DNP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNP belongs to the class of organic compounds known as ketones and is used in the synthesis of other organic compounds. In
Wissenschaftliche Forschungsanwendungen
(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been used in various scientific research applications, including the synthesis of other organic compounds, as a reagent in chemical reactions, and as a fluorescent probe in biological studies. (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been used in the development of new drugs and as a tool for studying the structure and function of proteins.
Wirkmechanismus
(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone acts as a fluorescent probe in biological studies by binding to specific proteins and emitting a fluorescent signal when excited by light. The mechanism of action of (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in the synthesis of other organic compounds is through its ability to act as a ketone and participate in various chemical reactions.
Biochemical and Physiological Effects
(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to induce oxidative stress in cells. (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in lab experiments include its high purity and stability, as well as its ability to act as a fluorescent probe in biological studies. However, the limitations of using (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For the use of (3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone in scientific research include its continued use as a tool for studying the structure and function of proteins, as well as its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(3,4-dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-5-3-11(9-14(13)19)17(22)12-4-6-15(16(10-12)21(23)24)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNRDSWQUMYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-acetyl-3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B3933869.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3933876.png)
![methyl 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzoate](/img/structure/B3933898.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B3933901.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methoxy-2-phenylacetamide](/img/structure/B3933913.png)
![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933934.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)